

# 4-(Diethylamino)benzophenone and its Derivatives: A Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 4-(Diethylamino)benzophenone

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## Introduction

4,4'-Bis(diethylamino)benzophenone, also known as Ethyl Michler's ketone, is a highly efficient Type II photoinitiator widely utilized in UV-curable systems.[1][2][3] Its significance in organic synthesis primarily stems from its ability to absorb UV radiation and initiate polymerization reactions, making it a crucial component in the manufacturing of coatings, inks, adhesives, and polymers.[1][4] The diethylamino groups on the benzophenone core enhance the molecule's capacity to absorb UV light and generate the free radicals necessary for polymerization.[4] This guide provides an in-depth overview of **4-(diethylamino)benzophenone** and its derivatives, focusing on their synthesis, mechanisms, applications, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

## Physicochemical Properties

4,4'-Bis(diethylamino)benzophenone is a yellow to light yellow crystalline solid at room temperature.[2][5] Its structure features N,N-diethyl units which are strong electron-donating groups, resulting in a high electron cloud density and significant photoemission properties.[5] Due to its light sensitivity, it should be stored in a light-protected environment to maintain chemical stability.[2][5]

Property	Value	Reference
CAS Number	90-93-7	[1][2][6]
Molecular Formula	C <sub>21</sub> H <sub>28</sub> N <sub>2</sub> O	[3][7][8]
Molecular Weight	324.46 g/mol	[3][8]
Melting Point	89-92 °C	[2][3][8]
Boiling Point	475.7±30.0 °C (Predicted)	[2][3]
Density	1.048±0.06 g/cm <sup>3</sup> (Predicted)	[2][3]
λ <sub>max</sub>	352 nm (in THF)	[2][3]
Water Solubility	Insoluble	[2][3]
Appearance	Yellow to yellow-green crystalline granules	[2][3]

## Synthesis of 4,4'-Bis(diethylamino)benzophenone

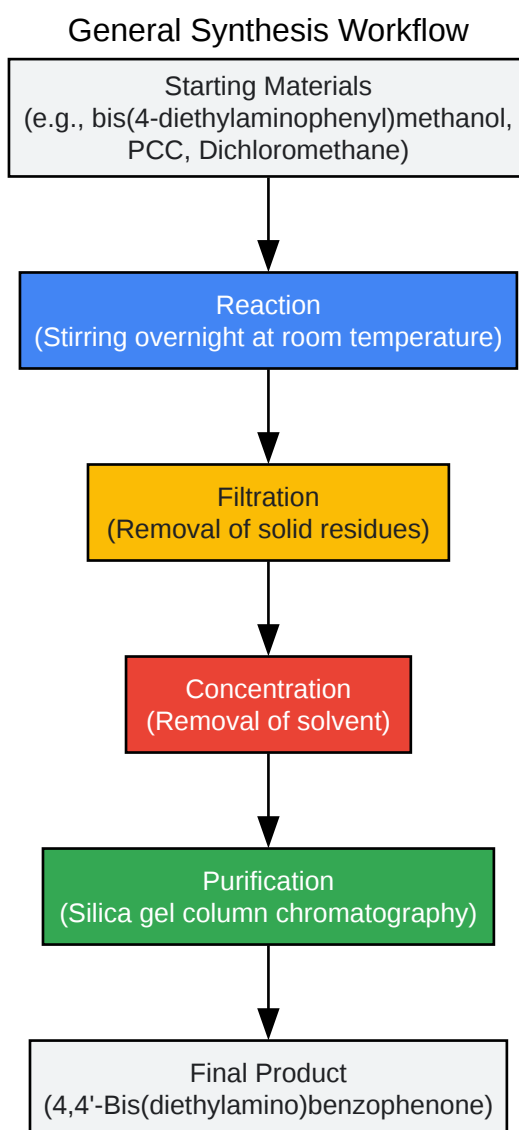
Several synthetic methodologies exist for 4,4'-bis(diethylamino)benzophenone. Classical approaches often involve the amination of a halogenated benzophenone precursor, such as 4,4'-dichlorobenzophenone, through nucleophilic aromatic substitution with an excess of diethylamine.[4] Catalysts like copper powder or copper(I) salts are often employed to facilitate the carbon-nitrogen bond formation in what is known as an Ullmann condensation.[4] Another fundamental method for constructing the benzophenone skeleton is through Friedel-Crafts acylation.[4]

A common laboratory-scale synthesis involves the oxidation of bis(4-diethylaminophenyl)methanol.[5]

## General Experimental Protocol: Oxidation of Bis(4-diethylaminophenyl)methanol[5]

- To a dry reaction flask containing 20 mL of dichloromethane (DCM), add approximately 10 g of silica gel and 9.0 mmol (1.5 equivalents) of pyridinium chlorochromate (PCC).

- Slowly add 6 mmol of bis(4-diethylaminophenyl)methanol to the reaction mixture.
- Stir the mixture overnight at room temperature.
- After the reaction is complete, filter the mixture through diatomaceous earth.
- Concentrate the resulting filtrate under vacuum.
- Purify the residue by silica gel column chromatography to obtain 4,4'-bis(diethylamino)benzophenone.



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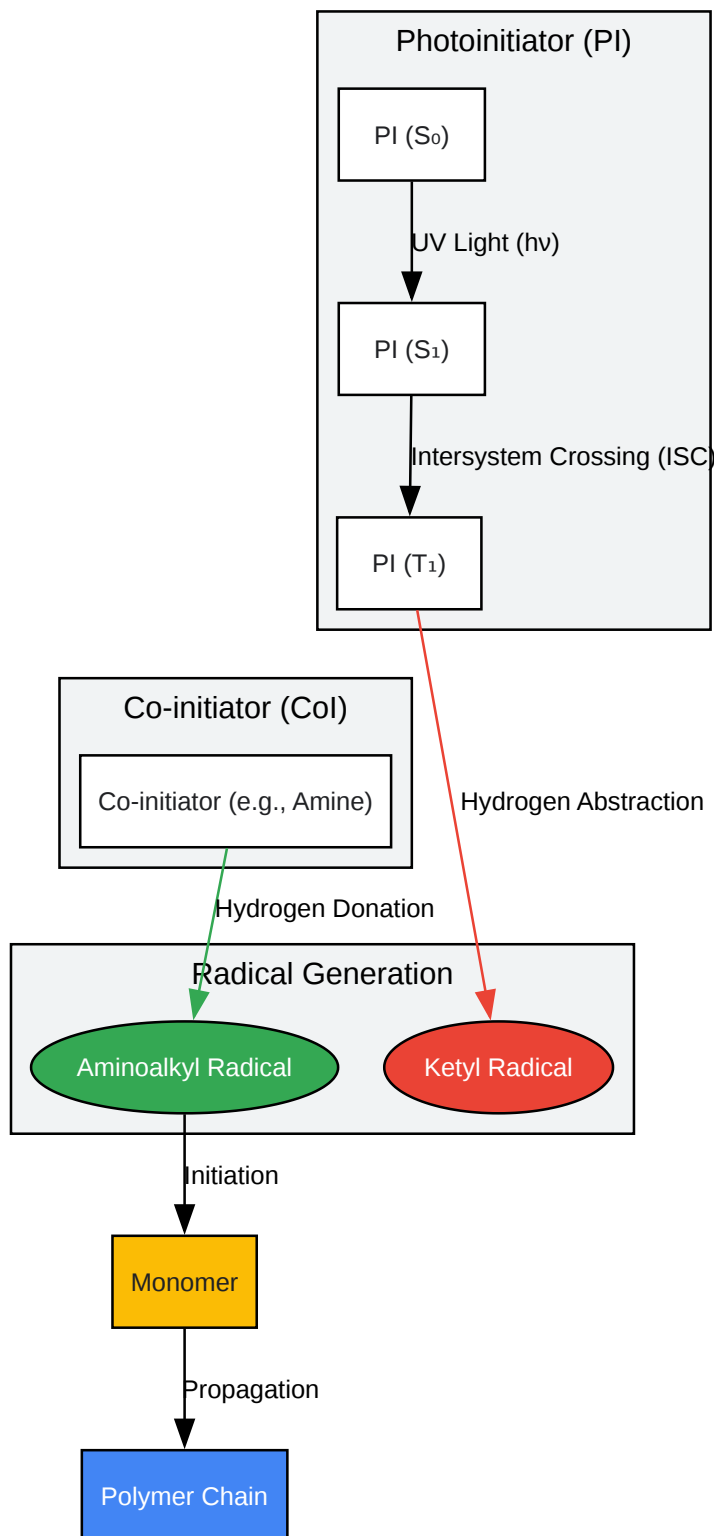
## General Synthesis Workflow

## Mechanism of Action in Photopolymerization

4,4'-Bis(diethylamino)benzophenone functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically a tertiary amine, to generate radicals upon UV irradiation.<sup>[9]</sup> The process involves hydrogen abstraction from the co-initiator.<sup>[9]</sup>

Upon exposure to UV light, the benzophenone derivative is excited from its ground state ( $S_0$ ) to a singlet excited state ( $S_1$ ), which then undergoes intersystem crossing (ISC) to a more stable triplet excited state ( $T_1$ ).<sup>[9]</sup> This excited triplet state abstracts a hydrogen atom from a suitable donor, such as a tertiary amine, generating a ketyl radical and an aminoalkyl radical.<sup>[9]</sup> The highly reactive aminoalkyl radical is primarily responsible for initiating the polymerization of monomers.<sup>[9]</sup>

## Mechanism of Type II Photoinitiation

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## Mechanism of Type II Photoinitiation

## Applications in Organic Synthesis

The primary application of 4,4'-bis(diethylamino)benzophenone is as a photoinitiator in UV curing processes for coatings, inks, and adhesives.[1][4] It is also a key intermediate in the synthesis of certain dyes.[5]

## Photoinitiator for UV Curing and 3D Printing

In UV-curable formulations, 4,4'-bis(diethylamino)benzophenone, often referred to as EMK photoinitiator, accelerates polymerization reactions under ultraviolet light.[6] It enhances curing depth, surface hardness, and polymerization rates, while also reducing the tackiness of cured coatings.[1][6] Its strong absorption in the near-UV region enables ultra-fast curing.[1]

In the context of 3D printing, particularly in stereolithography (SLA), the addition of 4,4'-bis(diethylamino)benzophenone as a co-initiator to a binary photoinitiating system (like camphorquinone-amine) has been shown to significantly enhance the degree of conversion (DC) of the photopolymer resin.[10][11] This leads to improved mechanical properties of the final printed object and can reduce the need for post-curing processes.[10]

Effect of DEABP on Degree of Conversion (DC) in a Dental Resin[10][11]

Time (seconds)	DC (%) - DEABP-free resin	DC (%) - DEABP-containing resin
10	26.1 ± 0.5	39.3 ± 2.1
30	32.0 ± 1.5	44.2 ± 1.6
60	40.4 ± 2.9	48.7 ± 2.5
180	46.6 ± 1.7	58.7 ± 2.8
300	50.4 ± 1.4	59.7 ± 1.1
Final DC (%)	58.0	68.7

## Dye Synthesis

4,4'-Bis(diethylamino)benzophenone serves as a crucial intermediate in the synthesis of triarylmethane dyes, such as Basic Blue B and Basic Blue R.[4][5] Its high electron cloud

density and chemical reactivity make it suitable for condensation reactions with other aromatic compounds to produce dye molecules with various colors and properties.[4][5]

## Photocatalysis

Benzophenone and its derivatives are effective photocatalysts for hydrogen atom transfer (HAT) reactions.[12] This property is exploited in cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins.[12] By merging benzophenone HAT photocatalysis with other catalytic cycles, carbon-centered radicals can be generated from alkyl bromides and subsequently used to form new carbon-carbon bonds.[12]

## Experimental Protocols

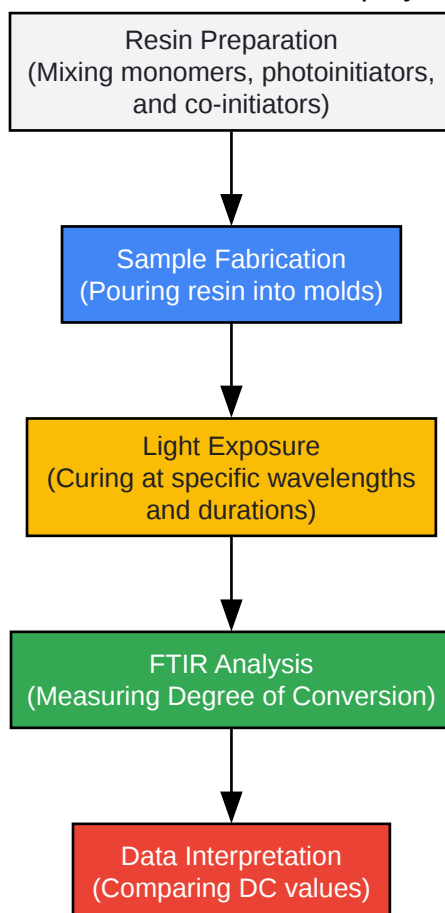
### Protocol for Photopolymerization of a Dental Resin[11][12]

- Resin Preparation:
  - DEABP-free resin: Mix 70.0 wt% bisphenol A glycerolate dimethacrylate (BisGMA) and 30.0 wt% triethylene glycol dimethacrylate (TEGDMA). Add 0.5 wt% camphorquinone (CQ) and 1.0 wt% ethyl-4-dimethylaminobenzoate (DMAEMA).
  - DEABP-containing resin: To the DEABP-free resin, add 1.0 wt% of 4,4'-bis(diethylamino)benzophenone (DEABP).
  - Agitate the liquid resin mixtures for 2 hours at 25°C.
- Sample Fabrication:
  - Pour the freshly mixed resin into cylindrical silicone molds (e.g., 5.0 mm diameter, 1.0 mm height).
  - Cover the molds with a polyester film and a glass slide.
- Photopolymerization:
  - Expose the samples to a light source (e.g., nine light-emitting diode lamps with a wavelength of 405 nm and a power of 840 mW/cm<sup>2</sup>) for specific durations (e.g., 10, 30, 60,

180, and 300 seconds).

- Analysis:
  - Measure the degree of conversion (DC) using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the aliphatic C=C stretching vibration peak relative to an internal standard aromatic C=C peak.

#### Experimental Workflow for Photopolymerization



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#### Experimental Workflow for Photopolymerization

## Derivatives of 4-(Diethylamino)benzophenone

While 4,4'-bis(diethylamino)benzophenone is widely used, various other substituted benzophenones also serve as photoinitiators. The nature and position of the substituents on



the aromatic rings can influence the photophysical and photochemical properties, such as the absorption wavelength, initiation efficiency, and solubility.

For example, 4-(dimethylamino)benzophenone is another common Type II photoinitiator.[13] The synthesis of novel benzophenone derivatives, such as those with ester or sulfonyl groups, has been explored to create photoinitiators with tailored UV absorption ranges and enhanced performance in light-cured coatings.

## Conclusion

**4-(Diethylamino)benzophenone** and its derivatives are indispensable tools in modern organic synthesis, particularly in the field of polymer chemistry. Their high efficiency as photoinitiators for UV curing has established their importance in numerous industrial applications, from coatings and inks to advanced technologies like 3D printing.[1] Furthermore, their role as intermediates in dye synthesis and their emerging applications in photocatalysis highlight their versatility.[5][12] A thorough understanding of their synthesis, mechanisms, and experimental protocols is crucial for researchers and professionals seeking to leverage these powerful photochemical reagents.

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